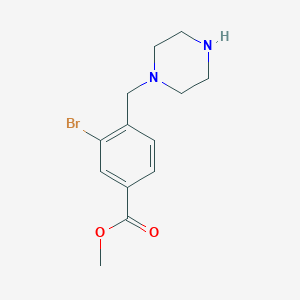
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate typically involves a multi-step process:
Esterification: The carboxylic acid group of the brominated benzoic acid is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Piperazine Substitution: The final step involves the nucleophilic substitution of the bromine atom with piperazine, typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The piperazine moiety can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the bromine atom and ester group contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(piperazin-1-ylmethyl)benzoate: Similar structure but with different substitution pattern.
Methyl 3-chloro-4-(piperazin-1-ylmethyl)benzoate: Chlorine atom instead of bromine.
Methyl 3-bromo-4-(morpholin-1-ylmethyl)benzoate: Morpholine moiety instead of piperazine.
Uniqueness
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is unique due to the specific positioning of the bromine and piperazine groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
1131594-61-0 |
|---|---|
Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-13(17)10-2-3-11(12(14)8-10)9-16-6-4-15-5-7-16/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
IELXLQHAPSCNBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CN2CCNCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


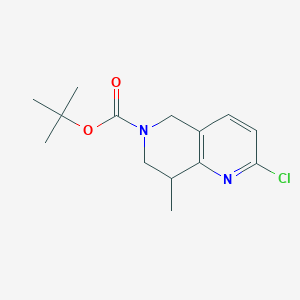
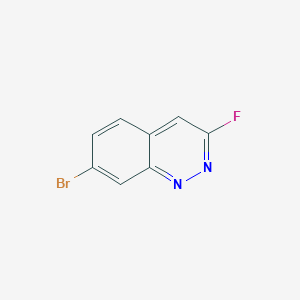
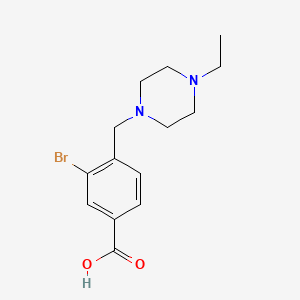

![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
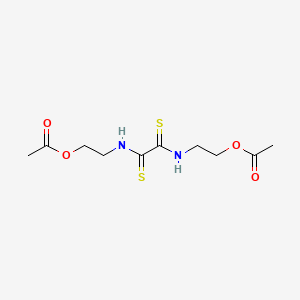
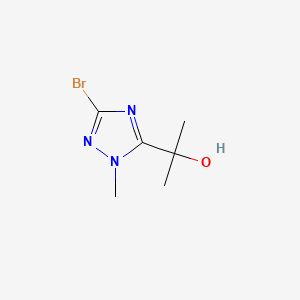
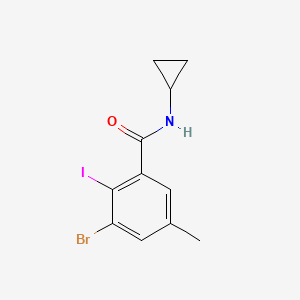
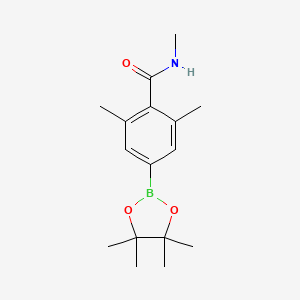
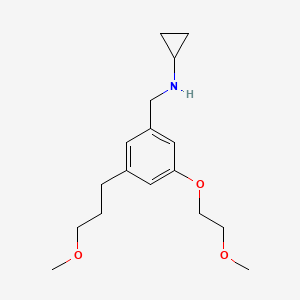
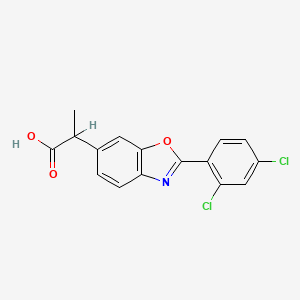
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)
